molecular formula C31H37N3 B3905262 9-Ethyl-3-{[4-(4-phenylcyclohexyl)piperazino]methyl}-9H-carbazole

9-Ethyl-3-{[4-(4-phenylcyclohexyl)piperazino]methyl}-9H-carbazole

Cat. No.: B3905262
M. Wt: 451.6 g/mol
InChI Key: FIZUIKHDYZKDMY-UHFFFAOYSA-N
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Description

9-Ethyl-3-{[4-(4-phenylcyclohexyl)piperazino]methyl}-9H-carbazole is a complex organic compound belonging to the carbazole family. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities

Preparation Methods

The synthesis of 9-Ethyl-3-{[4-(4-phenylcyclohexyl)piperazino]methyl}-9H-carbazole typically involves multiple steps, starting with the preparation of the carbazole core. The synthetic route often includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

9-Ethyl-3-{[4-(4-phenylcyclohexyl)piperazino]methyl}-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the carbazole core. .

Scientific Research Applications

The compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Ethyl-3-{[4-(4-phenylcyclohexyl)piperazino]methyl}-9H-carbazole involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transport in organic electronic devices. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar compounds to 9-Ethyl-3-{[4-(4-phenylcyclohexyl)piperazino]methyl}-9H-carbazole include other carbazole derivatives such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer unique electronic and steric properties, making it suitable for specialized applications in organic electronics and medicinal chemistry .

Properties

IUPAC Name

9-ethyl-3-[[4-(4-phenylcyclohexyl)piperazin-1-yl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N3/c1-2-34-30-11-7-6-10-28(30)29-22-24(12-17-31(29)34)23-32-18-20-33(21-19-32)27-15-13-26(14-16-27)25-8-4-3-5-9-25/h3-12,17,22,26-27H,2,13-16,18-21,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZUIKHDYZKDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C4CCC(CC4)C5=CC=CC=C5)C6=CC=CC=C61
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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